molecular formula C11H12N2O5 B2863166 {[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid CAS No. 1707586-51-3

{[[(4-Methoxyphenyl)amino](oxo)acetyl]amino}acetic acid

Cat. No. B2863166
CAS RN: 1707586-51-3
M. Wt: 252.226
InChI Key: QQGSVMLNMKRRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

This compound belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof . The empirical formula is C9H9NO4 and the molecular weight is 195.17 .


Molecular Structure Analysis

The molecular formula of “{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid” is C9H9NO4 . The structure is also available as a 2d Mol file or as a computed 3d SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid” are not fully detailed in the sources I found. The molecular weight is 195.17 .

Scientific Research Applications

Antioxidant Activity

This compound has been found to have significant antioxidant activity. In fact, the antioxidant activity of N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide, a derivative of this compound, has been tested to be 1.37 times higher than that of a well-known antioxidant, ascorbic acid .

Anticancer Activity

The compound has also shown promising results in anticancer research. It has been tested for its anticancer activity by MTT assay against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines .

Inhibition of Linoleate Oxygenase Activity

The compound has been studied for its potential to inhibit the linoleate oxygenase activity of ALOX15, a lipid peroxidizing enzyme. This enzyme plays a variable role in different cancer and inflammation models, making it a target for pharmacological research .

Synthesis of Novel Derivatives

The compound has been used in the synthesis of novel derivatives bearing semicarbazide, thiosemicarbazide, thiadiazole, triazolone, triazolethione, thiophenyltriazole, furan, thiophene, naphthalene, pyrrole, isoindoline-1,3-dione, oxindole, etc . These derivatives have been studied for their potential antioxidant and anticancer activities .

Structural Studies

The compound has been used in structural studies, particularly in the synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N, N-dimethylaniline and 2-methoxy-5-((phenylamino)methyl)phenol . These compounds have been synthesized via Schiff bases reduction route .

Mechanism of Action

The mechanism of action of “{[(4-Methoxyphenyl)aminoacetyl]amino}acetic acid” is not clearly defined. It is an alpha amino acid derivative , but its specific biological activity is not mentioned in the sources I found.

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . For safety information, it’s recommended to refer to the Safety Data Sheet (SDS) provided by the manufacturer .

properties

IUPAC Name

2-[[2-(4-methoxyanilino)-2-oxoacetyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O5/c1-18-8-4-2-7(3-5-8)13-11(17)10(16)12-6-9(14)15/h2-5H,6H2,1H3,(H,12,16)(H,13,17)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGSVMLNMKRRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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